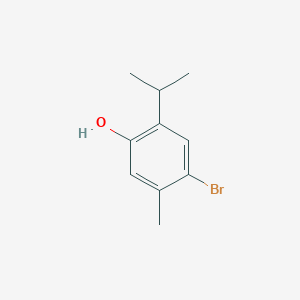

4-bromo-2-isopropyl-5-methylphenol

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-isopropyl-5-methylphenol involves multiple steps, each requiring specific reaction conditions. The primary synthetic route includes the following steps:

Initial Reaction: The starting materials undergo a reaction in the presence of a catalyst to form an intermediate compound.

Intermediate Processing: The intermediate compound is then subjected to further reactions, such as oxidation or reduction, to achieve the desired chemical structure.

Final Synthesis: The final step involves purification and crystallization to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The key steps include:

Raw Material Preparation: Ensuring the purity and availability of starting materials.

Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.

Purification: Employing techniques like distillation, chromatography, and recrystallization to achieve high purity levels.

Análisis De Reacciones Químicas

Types of Reactions: 4-bromo-2-isopropyl-5-methylphenol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride result in reduced forms of this compound.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products:

Aplicaciones Científicas De Investigación

4-bromo-2-isopropyl-5-methylphenol has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying cellular processes.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 4-bromo-2-isopropyl-5-methylphenol involves its interaction with specific molecular targets and pathways. It exerts its effects through:

Binding to Enzymes: this compound can inhibit or activate enzymes, affecting metabolic pathways.

Modulating Signaling Pathways: It can influence cellular signaling pathways, leading to changes in cell behavior and function.

Interacting with DNA/RNA: this compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Comparación Con Compuestos Similares

- Compound A

- Compound B

- Compound C

Actividad Biológica

4-Bromo-2-isopropyl-5-methylphenol, commonly referred to as bromothymol, is a brominated derivative of thymol, which has garnered attention for its significant biological activities, particularly its antimicrobial properties. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBrO

- Molecular Weight : 271.17 g/mol

The compound features a bromine atom at the para position relative to the hydroxyl group on the aromatic ring, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity against a variety of pathogens, including bacteria and fungi. Its mechanism of action primarily involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Efficacy Against Bacteria

Studies have demonstrated that this compound is effective against both Gram-positive and Gram-negative bacteria. Notably, it has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound not only inhibits bacterial growth but also prevents biofilm formation, a critical factor in persistent infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against MRSA |

| Escherichia coli | 64 µg/mL | Broad-spectrum antibacterial activity |

| Candida albicans | 16 µg/mL | Antifungal properties noted |

The antimicrobial action of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound interacts with the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis.

- Metabolic Inhibition : It may interfere with key metabolic pathways essential for microbial survival.

Comparative Studies

Comparative studies with structurally similar compounds have highlighted the unique efficacy of this compound. For instance, while thymol (the parent compound) exhibits antimicrobial properties, bromination significantly enhances its activity.

| Compound Name | Molecular Formula | Unique Characteristics |

|---|---|---|

| Thymol | CHO | Natural compound; less potent than brominated derivatives |

| 4-Chloro-2-isopropyl-5-methylphenol | CHClO | Similar antimicrobial properties; less effective against MRSA |

Case Studies and Research Findings

- Antimicrobial Potency : A study published in the Journal of Microbiology reported that this compound demonstrated up to 15 times higher antimicrobial activity compared to thymol against various bacterial strains .

- Biofilm Prevention : In another investigation, this compound was shown to inhibit biofilm formation in MRSA strains, highlighting its potential as an adjunctive treatment in chronic infections where biofilms are prevalent .

- Synergistic Effects : The compound has been evaluated in combination with existing antibiotics, showing synergistic effects that enhance the efficacy of treatments against resistant bacterial strains .

Propiedades

IUPAC Name |

4-bromo-5-methyl-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIQWWYOUYOECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164583 | |

| Record name | Vermella | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15062-34-7 | |

| Record name | 6-Bromothymol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15062-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vermella | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015062347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vermella | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.